3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine
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Overview
Description
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and dimethylamine under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions, forming different ring structures under specific conditions
Scientific Research Applications
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications, such as drug development, utilizes this compound for its unique properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds. The cyclopropoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds contain a dimethylamino group attached to a pyridine ring, but DMAP lacks the cyclopropoxy and iodine groups, making it less versatile in certain reactions
N,N-Dimethylpyridin-4-amine: Similar to DMAP, this compound lacks the cyclopropoxy and iodine groups, limiting its reactivity compared to this compound
Properties
Molecular Formula |
C10H13IN2O |
---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)8-5-6-12-10(11)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
HEFFBNPDNAMJCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
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